Product packaging for Sodium diphenylamine-4-sulfonate(Cat. No.:CAS No. 30582-09-3)

Sodium diphenylamine-4-sulfonate

Cat. No.: B146849
CAS No.: 30582-09-3
M. Wt: 271.27 g/mol
InChI Key: DGXTZMPQSMIFEC-UHFFFAOYSA-M
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Description

Evolution of Organic Redox Indicators in Analytical Methodologies

The history of analytical chemistry is intrinsically linked to the development of indicators that signal the completion of a chemical reaction. Early redox titrations, emerging shortly after acid-base titrimetry, initially relied on the inherent color change of the titrant itself, such as the distinct purple of permanganate (B83412) ion (MnO₄⁻). libretexts.org However, the demand for broader applications and clearer endpoints spurred the development of separate organic redox indicators. libretexts.org These compounds undergo distinct color changes at specific electrode potentials, providing a sharp and easily detectable endpoint. libretexts.orgwikipedia.org

The evolution of these indicators has been a continuous process of refining chemical structures to enhance properties like solubility, stability, and the sharpness of the color transition. The introduction of organic molecules as redox indicators significantly expanded the scope of titrimetric analysis, allowing for the determination of a wider array of substances with greater accuracy.

The Role of Sulfonate-Based Compounds in Modern Chemical Analysis

The introduction of the sulfonate group (-SO₃H) into organic molecules has been a transformative development in the design of analytical reagents. chemneo.compatsnap.comnumberanalytics.com Sulfonation, the process of adding a sulfonic acid group, imparts several advantageous properties to a compound. numberanalytics.commdpi.com A key benefit is the significant increase in aqueous solubility, a critical factor for reagents used in titrations and other solution-based analytical methods. patsnap.commdpi.comwikipedia.org

Sulfonated compounds are integral to various analytical techniques. Their applications extend beyond their use as indicators to roles in ion-exchange chromatography for the separation of complex mixtures and as highly efficient catalysts. patsnap.comnih.gov The strong acidic nature of the sulfonic acid group also makes these compounds valuable in numerous chemical processes. patsnap.com

Historical Context of Diphenylamine (B1679370) Derivatives in Analytical Science

Diphenylamine, first discovered in 1864, and its derivatives have a long and storied history in analytical chemistry. wikipedia.org As early as 1872, diphenylamine was recognized for its ability to produce a blue coloration in the presence of oxidizing agents, leading to its use in the detection of nitrous acid. wikipedia.org By 1875, its application had expanded to include the detection of nitrites and nitrates in drinking water. wikipedia.org A significant milestone occurred in 1924 when it was found to be a key reagent in the Dische test for the detection of DNA. wikipedia.orgscribd.com

The development of diphenylamine derivatives, particularly sulfonated versions like Sodium diphenylamine-4-sulfonate, marked a significant advancement. The improved water solubility of these derivatives made them more practical and effective as redox indicators in titrations compared to the parent compound. wikipedia.org This has solidified the place of diphenylamine derivatives as essential tools in the analytical chemist's repertoire.

Chemical Profile of this compound

PropertyValue
IUPAC Name sodium;4-anilinobenzenesulfonate nih.gov
CAS Number 6152-67-6 sigmaaldrich.com
Molecular Formula C₁₂H₁₀NNaO₃S sigmaaldrich.com
Molecular Weight 271.27 g/mol sigmaaldrich.com
Appearance White to pale brown or pale grey powder thermofisher.com
Solubility in Water 820 g/L sigmaaldrich.com
Melting Point 200 °C sigmaaldrich.com

Synthesis and Manufacturing

The synthesis of diphenylamine derivatives typically involves processes such as the chloroacetylation of diphenylamine. nih.gov For the production of sulfonated diphenylamines, a common method involves the reaction of diphenylamine with concentrated sulfuric acid. chemicalbook.com The general manufacturing information for this compound indicates its status as an active chemical under the EPA's Toxic Substances Control Act (TSCA). nih.gov

Mechanism of Action as a Redox Indicator

This compound functions as a redox indicator by undergoing a reversible color change in response to a change in the electrode potential of the solution. medchemexpress.com In its reduced form, the compound is colorless. medchemexpress.com Upon oxidation, it is converted to a quinoid structure, which imparts a distinct red-violet or blue-violet color to the solution. medchemexpress.comresearchgate.netekb.eg This color change serves as a visual signal for the endpoint of a redox titration. The transition potential for this change is approximately +0.83 volts in a 1 mol/l sulfuric acid solution. honeywell.com The reaction is independent of the pH of the solution. chemicalbook.comgspchem.com

Applications in Analytical Chemistry

Titrimetric Analysis

The primary application of this compound is as a redox indicator in volumetric titrations. medchemexpress.comgspchem.com It is particularly useful in the titration of reducing agents like ferrous ions with oxidizing agents such as potassium dichromate in an acidic medium. ekb.eg Its high water solubility and the sharp, distinct color change from colorless to violet make it an excellent choice for accurately determining the equivalence point in these reactions. wikipedia.org

Spectrophotometric Methods

Beyond its use as a visual indicator, this compound has found applications in spectrophotometric analysis. The oxidized form of the indicator exhibits a maximum absorbance (λmax) at approximately 555 nm. researchgate.netekb.eg This property has been utilized in the micro-determination of certain non-steroidal anti-inflammatory drugs. researchgate.netekb.eg The reaction between the oxidized indicator and the drug results in a measurable change in absorbance, allowing for quantitative analysis. researchgate.net

Environmental and Other Analytical Uses

The utility of this compound extends to environmental analysis, where it has been employed for the colorimetric determination of nitrates. nih.gov It also serves as an efficient quencher of the electrochemiluminescence of tris(2,2'-bipyridine)ruthenium(II), a property that has potential in various analytical applications. chemicalbook.comscientificlabs.co.uklabor.com.tr Furthermore, it has been used in the synthesis of specialized polymers and gold nanocrystals, which have potential applications as electrocatalysts. gspchem.comscientificlabs.co.uklabor.com.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10NNaO3S B146849 Sodium diphenylamine-4-sulfonate CAS No. 30582-09-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-anilinobenzenesulfonate
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InChI

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1
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InChI Key

DGXTZMPQSMIFEC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5064126
Record name Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt
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Molecular Weight

271.27 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name N-Phenylsulfanilic acid, sodium salt
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CAS No.

6152-67-6, 30582-09-3
Record name Sodium diphenylamine-4-sulfonate
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Record name Sodium dianilinosulphonate
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Record name Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt
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Record name Sodium N-phenylsulphanilate
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Record name SODIUM DIPHENYLAMINE-4-SULFONATE
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Synthesis and Mechanistic Pathways of Sodium Diphenylamine 4 Sulfonate

Advanced Synthesis Methodologies

The production of sodium diphenylamine-4-sulfonate and its derivatives can be achieved through several strategic synthetic routes, each tailored to yield a product with high purity suitable for its intended applications.

The primary industrial synthesis of this compound involves a two-stage process: the sulfonation of diphenylamine (B1679370) followed by neutralization.

The process commences with the reaction of diphenylamine with excess concentrated sulfuric acid. This sulfonation reaction is typically conducted at elevated temperatures, around 160°C. To drive the reaction to completion, water, a byproduct of the electrophilic aromatic substitution, is continuously removed under reduced pressure. This step is critical for forming the intermediate, diphenylamine-4-sulfonic acid.

Following the sulfonation, a hydrolysis step is often introduced. Water is added to the reaction mixture at a controlled temperature of approximately 125°C for about 20 minutes. This ensures the conversion of any remaining intermediates into the desired sulfonic acid, resulting in a homogeneous solution. The final step is the neutralization of the diphenylamine-4-sulfonic acid solution. This is achieved by treating it with an alkaline sodium agent, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The addition of sodium chloride can be used to induce the "salting-out" effect, which decreases the solubility of the product in the aqueous medium and promotes its precipitation. The resulting solid, this compound, is then collected and dried, yielding a product of high purity.

Table 1: Key Parameters for Sulfonation and Neutralization

Process StageKey ReagentsTypical TemperaturePurpose
SulfonationDiphenylamine, Concentrated H₂SO₄~160°CForms diphenylamine-4-sulfonic acid.
HydrolysisWater~125°CConverts intermediates to sulfonic acid.
NeutralizationNaOH or Na₂CO₃Varies (often done in hot solution)Forms the final sodium salt.
PrecipitationNaCl (optional)CoolingEnhances product recovery.

While not a direct synthesis of the sodium salt itself, complexation reactions involving this compound are used to synthesize new, more complex materials. These routes leverage the ligand properties of the diphenylamine-4-sulfonate anion to coordinate with metal ions, leading to the formation of novel coordination compounds.

For instance, research has demonstrated the synthesis of lanthanum(III) complexes by reacting this compound with hydrated lanthanum(III) chloride in mixed solvent systems. researchgate.net Depending on the solvents used (e.g., ethanol (B145695)/methanol (B129727) vs. ethanol/water), different complex stoichiometries can be achieved, such as (LaCl₃)₂(C₁₂H₁₀NSO₃Na)₃·2(CH₃CH₂OH) and (LaCl₃)(C₁₂H₁₀NSO₃Na)(CH₃CH₂OH)·12H₂O. researchgate.net These reactions highlight how the diphenylamine-4-sulfonate ligand can be incorporated into larger, multi-component molecular structures.

Similarly, iron(II) and iron(III) complexes have been synthesized using a related derivative, barium diphenylamine-4-sulfonate. researchgate.net These syntheses showcase the versatility of the diphenylamine-4-sulfonate moiety in forming structured materials through coordination with transition metals.

A common derivatization strategy involves replacing the sodium cation with a different metal ion, such as barium, to produce indicators with slightly different properties. The synthesis of barium diphenylamine-4-sulfonate serves as a prime example. patsnap.comchemicalbook.com

The process begins similarly to the synthesis of the sodium salt, with the sulfonation of diphenylamine using concentrated sulfuric acid. chemicalbook.com After the sulfonation is complete, the resulting diphenylamine-4-sulfonic acid is not neutralized with a sodium base but is instead reacted with a barium salt. A hot solution of barium hydroxide is added to the reaction mixture. patsnap.comgoogle.com This serves a dual purpose: it neutralizes the sulfonic acid and simultaneously precipitates any excess sulfate (B86663) ions from the sulfuric acid as highly insoluble barium sulfate.

The mixture is filtered to remove the barium sulfate precipitate. patsnap.comchemicalbook.com The filtrate, now containing the soluble barium diphenylamine-4-sulfonate, can be further purified. In some procedures, sodium carbonate is added to adjust the pH and remove any remaining impurities before the final product is crystallized, often by adding barium chloride and cooling, then washed and dried. chemicalbook.com This method yields barium diphenylamine-4-sulfonate, a reagent often used as a redox indicator in the titration of ferrous salts. google.com

Reaction Mechanisms and Pathways

The utility of this compound stems from its participation in specific reaction mechanisms, primarily its ability to undergo reversible redox transformations and to coordinate with metal ions.

This compound is widely used as a redox indicator because it exhibits a distinct color change upon oxidation and reduction. medchemexpress.com The transformation between its reduced and oxidized states is the key to its function.

Reduced Form : In its reduced state, the compound is colorless. medchemexpress.com The structure is that of sodium 4-(phenylamino)benzenesulfonate.

Oxidized Form : Upon encountering an oxidizing agent (such as potassium dichromate or ceric sulfate) in an acidic medium, the diphenylamine moiety undergoes oxidation. This process is believed to involve a two-electron transfer. The initial colorless diphenylamine derivative is first oxidized to a colorless diphenylbenzidine intermediate. This intermediate is then further oxidized to diphenylbenzidine violet, which has a characteristic red-violet or purple color with a maximum absorbance reported around 555 nm. ekb.eg This highly conjugated quinoid-type structure is responsible for the intense color.

The redox potential for this transformation is +0.83 volts in 1 M sulfuric acid, making it suitable for titrations involving strong oxidizing agents. honeywell.com The reaction is reversible, and the colored oxidized form can be converted back to the colorless reduced form by a suitable reducing agent.

Table 2: Redox States of this compound

StateAppearanceChemical FormKey Feature
ReducedColorlessDiphenylamine derivativeStable form before oxidation. medchemexpress.com
OxidizedRed-Violet / PurpleDiphenylbenzidine violet (Quinoid structure)Intense color due to extended conjugation. medchemexpress.comekb.eg

The molecular structure of this compound, featuring both a sulfonate group (-SO₃⁻) and an amine linkage (-NH-), allows it to act as a ligand and form complexes with a variety of metal ions. sigmaaldrich.comsigmaaldrich.com This complexation ability is fundamental to some of its analytical applications.

The interaction is often driven by the electrostatic attraction between the negatively charged oxygen atoms of the sulfonate group and the positive charge of the metal ion. researchgate.net The specific geometry and stability of the resulting complexes depend on the metal ion's charge, size, and coordination preferences.

Notable examples of complex formation include:

Iron (Fe) : The compound forms complexes with both Fe(II) and Fe(III) ions. These interactions are central to its use as an indicator in redox titrations involving iron. researchgate.net

Lanthanum (La) : As previously mentioned, it reacts with lanthanum(III) chloride to form well-defined coordination compounds, demonstrating its utility in synthesizing lanthanide-containing materials. researchgate.net

Ruthenium (Ru) : this compound has been shown to be an efficient quencher of the electrochemiluminescence of tris(2,2'-bipyridine)ruthenium(II). sigmaaldrich.comsigmaaldrich.com This quenching action is based on the interaction between the sulfonate compound and the excited state of the ruthenium complex.

Table of Compounds

Free Radical Scavenging Mechanisms

This compound (SDPAS) is reported to possess antioxidant properties, enabling it to function as a free radical scavenger. guidechem.comsmolecule.com This activity is crucial in contexts where the inhibition of oxidative degradation is required, such as in the stabilization of materials like rubber and plastics. guidechem.com The mechanism of action involves the neutralization of highly reactive free radicals, which are molecules that can cause cellular damage. smolecule.com By inhibiting the formation of these radicals, the compound can help protect materials and extend their functional lifespan. guidechem.comsmolecule.com

Catalytic and Intermediate Roles in Organic Synthesis

This compound serves as a versatile compound in organic synthesis, acting as both a reaction intermediate and, in some contexts, a catalyst. Its applications range from the creation of dyes and advanced polymers to the formation of metallic nanoparticles. guidechem.comsmolecule.com

One of its primary roles is as a precursor in polymerization reactions. It is used in the synthesis of water-soluble conducting copolymers, specifically poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). guidechem.comresearchgate.net These copolymers are noted for their conductivity, which falls between that of the poly(N-(4-sulfophenyl)aniline) homopolymer and polyaniline. researchgate.net Furthermore, the compound has been employed to create nanostructured materials, such as Poly(N-(sulfophenyl)aniline) nanoflowers, through solid-state mechanochemical reactions for use in applications like hybrid solar cells. waset.orgwaset.org

In the field of nanotechnology, the compound acts as a reducing agent in the synthesis of gold nanocrystals from chloroauric acid, a process facilitated by the presence of polyethylene (B3416737) glycol. guidechem.comsmolecule.com It also serves as a dye intermediate, where it is incorporated into the molecular structure of pigments to enhance their color properties. guidechem.com Additionally, research has pointed to its utility as a catalyst or intermediate in the synthesis of various heterocyclic compounds. smolecule.com

Table 1: Applications of this compound in Synthesis

Application Area Role of Compound Product Source(s)
Polymer Chemistry Monomer / Intermediate Poly(aniline-co-N-(4-sulfophenyl)aniline) guidechem.comresearchgate.net
Nanotechnology Reducing Agent Gold Nanocrystals guidechem.comsmolecule.com
Materials Science Precursor Poly(N-(sulfophenyl)aniline) Nanoflowers waset.orgwaset.org
Organic Synthesis Catalyst / Intermediate Heterocyclic Compounds smolecule.com

Electrochemical Reaction Pathways and Electron Transfer Phenomena

The electrochemical behavior of this compound is central to its application as a redox indicator. smolecule.com This function is based on a distinct color change in response to electron transfer; the compound is colorless in its reduced form and transitions to a red-violet or blue color in its oxidized state. smolecule.com The diphenylamine moiety within the molecule is responsible for its redox properties, as it can undergo oxidation and reduction reactions. A plausible oxidation mechanism involves the irreversible reaction of the diphenylamine group to form diphenylbenzidine. researchgate.net

A significant electrochemical property is its ability to act as an efficient quencher of electrochemiluminescence (ECL). smolecule.comresearchgate.net Studies have investigated its interaction with the tris(2,2'-bipyridine)ruthenium(II)/tripropylamine system, demonstrating its potential for use in electrochemical sensing applications. smolecule.comresearchgate.net The compound's electroactive properties make it a subject of interest in studies investigating the transfer of electrons at electrodes. smolecule.com The forbidden band gap of nanostructures derived from this compound has been calculated, with values of 2.95 eV for nanoflowers and 2.23 eV for a nanocomposite with titanium dioxide, providing insight into their potential as semiconductor materials. waset.org

Table 2: Key Electrochemical Properties and Phenomena

Property / Phenomenon Description Application / Relevance Source(s)
Redox Indication Colorless in reduced form, red-violet/blue in oxidized form. Oxidation-reduction titrations. smolecule.com
ECL Quenching Efficiently quenches electrochemiluminescence of Ru(bpy)₃²⁺/TPrA. Electrochemical sensing. smolecule.comresearchgate.net
Electroactive Nature Undergoes reactions involving electron transfer at electrodes. Electrochemical studies. smolecule.com

Ligand-Solvent Interactions in Complex Formation

This compound functions as a ligand, capable of forming stable complexes with various metal ions, including transition metals and lanthanides. guidechem.com This complexation ability is fundamental to its use in analytical chemistry for the estimation of metal ion concentrations.

The interaction between the ligand and the solvent plays a critical role in the synthesis and stoichiometry of the resulting metal complexes. Research on the reaction between this compound and hydrated lanthanum(III) chloride has shown that the choice of solvent directly influences the composition of the final product. When the synthesis is conducted using ethanol and methanol, a compound with a 2:3 metal-to-ligand ratio is formed. In contrast, using ethanol and water as solvents yields a complex with a 1:1 metal-to-ligand ratio. This demonstrates a significant interaction between the solvent molecules and the ligand, which affects the complex formation process.

Table 3: Influence of Solvent on Lanthanum Complex Formation

Solvents Used Resulting Compound Stoichiometry (Metal:Ligand) Source(s)
Ethanol and Methanol 2:3

Photo-Degradation Processes in the Presence of Metal Ions

Detailed research findings on the specific photo-degradation pathways of this compound itself when in the presence of metal ions were not available in the consulted literature. While the compound is used to create photocatalysts for degrading other substances, its own stability and degradation process under these conditions are not documented in the search results. researchgate.net

Advanced Applications in Quantitative Analytical Chemistry

Refined Redox Titrimetry Applications

As a redox indicator, sodium diphenylamine-4-sulfonate undergoes a reversible color change, transitioning from a colorless reduced form to a red-violet oxidized form. medchemexpress.com This property is central to its applications in redox titrimetry. The oxidation-reduction equilibrium for the indicator system is established rapidly, a crucial requirement for its function. wikipedia.org

This compound is a pH-independent redox indicator frequently used in the determination of redox potentials. fishersci.fichemicalbook.com The standard potential (E₀) of the indicator is approximately +0.76 V to +0.83 V. honeywell.comscienceinfo.com This specific potential allows it to be used in titrations where the endpoint corresponds to a change in the solution's potential around this value. For instance, in a 1 mol/l sulfuric acid solution, its redox potential is cited as +0.83 volt. honeywell.com The indicator's color transition from colorless to red-violet serves as the visual cue for the potential change. carlroth.com

PropertyValue/DescriptionSource(s)
Indicator TypeRedox Indicator medchemexpress.comhimedialabs.com
Reduced Form ColorColorless medchemexpress.comcarlroth.com
Oxidized Form ColorRed-violet / Purple medchemexpress.comscienceinfo.comcarlroth.com
Redox Potential (E₀)ca. +0.76 V - +0.83 V honeywell.comscienceinfo.com

A primary application of this compound is as an internal indicator for endpoint detection in complex redox titrations. scienceinfo.com Its most notable use is in the titration of iron(II) ions with potassium dichromate (K₂Cr₂O₇). scienceinfo.comuwimona.edu.jm In this titration, the indicator's color change from green (due to Cr³⁺ ions) to a sharp violet/purple signals the endpoint. uwimona.edu.jm

To ensure the accuracy of the endpoint, phosphoric acid is typically added. scienceinfo.comuwimona.edu.jm The phosphoric acid lowers the formal potential of the Fe(III)/Fe(II) system by forming a stable complex with the Fe(III) ions produced during the titration. scienceinfo.comuwimona.edu.jm This adjustment ensures a more distinct and accurate color change at the equivalence point.

The ability of this compound to form colored complexes with various metal ions makes it a valuable reagent for their quantitative determination. chemicalbook.comhimedialabs.comsigmaaldrich.com It is widely employed as an indicator to estimate the concentration of these ions in solution. labor.com.tr

The determination of iron is the most significant application in this context. uwimona.edu.jm The titration of ferrous iron (Fe²⁺) with an oxidizing agent like potassium dichromate, using this compound as an indicator, is a standard analytical procedure. uwimona.edu.jmacs.org More advanced methods, such as flow injection analysis (FIA), have also been developed for the determination of iron(III). researchgate.net This FIA method is based on measuring the absorbance of the red complex formed between iron(III) and the indicator at 410 nm, allowing for a linear determination range between 5 µg L⁻¹ and 200 µg L⁻¹. researchgate.net The compound also acts as a ligand, forming complexes with other metal halides like lanthanum(III) chloride. fishersci.fichemicalbook.com

FIA Method for Iron(III) Determination
ParameterValueSource(s)
ReagentDiphenylamine-4-sulfonic acid sodium salt (DPA-4-SA) researchgate.net
AnalyteIron(III) researchgate.net
Wavelength (λmax)410 nm researchgate.net
Linear Range5 - 200 µg L⁻¹ researchgate.net
Detection Limit (3S)1 µg L⁻¹ researchgate.net
Sample Throughput60 samples per hour researchgate.net

Research has demonstrated the utility of diphenylamine (B1679370) sulfonate (DPAS) in the micro-determination of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ketoprofen and Indomethacin. researchgate.net A spectrophotometric method utilizes the oxidized form of DPAS. This form, which is blue-violet with a maximum absorbance (λmax) at 555 nm, is prepared by titrating the indicator against potassium dichromate in a sulfuric acid medium. researchgate.net The reaction between the oxidized DPAS and the NSAIDs results in the formation of red-colored products, which can be quantified to determine the drug concentration in pure form and in pharmaceutical preparations. researchgate.net The developed methods have been successfully applied to the analysis of these drugs in their pharmaceutical formulations with good recovery percentages. researchgate.net

Spectrophotometric and Fluorimetric Methodologies

Beyond its role as a visual indicator, this compound is employed in instrumental analysis, specifically in spectrophotometric methods.

The interaction of this compound with analytes often leads to the formation of chromophoric products that can be characterized and quantified using spectrophotometry.

In the analysis of NSAIDs like Ketoprofen and Indomethacin, the reaction with the oxidized blue-violet form of the indicator (λmax = 555 nm) yields red products. researchgate.net The study of these products in the visible range forms the basis of the quantitative method. researchgate.net Similarly, in the flow injection analysis of iron(III), the reaction product is a red complex that exhibits a strong absorption at a wavelength of 410 nm. researchgate.net The indicator itself has a characteristic UV-Vis absorption maximum between 292-293 nm when dissolved in water. thermofisher.com These distinct spectral properties are fundamental to developing sensitive and specific spectrophotometric determination methods.

Spectrophotometric Data for DPAS Reactions
Reaction / CompoundForm / ComplexMaximum Absorbance (λmax)ColorSource(s)
DPAS in Water-292-293 nm- thermofisher.com
Oxidized DPASQuinoid form555 nmBlue-violet researchgate.net
Reaction with NSAIDs (e.g., Ketoprofen)Drug-indicator productNot specifiedRed researchgate.net
Reaction with Iron(III)Fe(III)-DPA-4-SA complex410 nmRed researchgate.net

Flow Injection Spectrophotometry for Metal Ion Determination

A significant application of this compound is in the determination of metal ions using flow injection analysis (FIA), a technique known for its high sensitivity, simplicity, speed, and cost-effectiveness. One prominent example is the determination of iron(III) ions.

This method is based on the formation of a red-colored complex between iron(III) and this compound. The intensity of the absorbance of this complex is measured at a specific wavelength to determine the concentration of iron(III). The reaction is typically carried out in an acetate (B1210297) buffer at a pH of 5.5. The sample containing iron(III) is injected into a carrier stream, where it reacts with the diphenylamine-4-sulfonate reagent to form the colored complex, which is then detected spectrophotometrically. This FIA method allows for a high sample throughput, often around 60 samples per hour. The method has been successfully applied to determine the amount of both iron(III) and total iron in river and seawater samples.

Table 1: Parameters for Flow Injection Spectrophotometric Determination of Iron(III)

Parameter Value
Wavelength (λmax) 410 nm
pH 5.50 (acetate buffer)
Flow-rate 1 mL min−1
Sample throughput 60 h−1
Linear determination range 5 µg L−1 to 200 µg L−1
Detection limit (3S) 1 µg L−1
Injection volume 20 µL
Relative Standard Deviation 3.5 % for 5 determinations of 10 µg L−1 iron(III)

Quantitative Determination of Anions (e.g., Phosphate (B84403) Ions using Barium Derivative)

The barium salt of diphenylamine-4-sulfonic acid, barium diphenylamine-4-sulfonate, serves as a reagent for the quantitative determination of certain anions. A key application is in the analysis of phosphate ions, particularly in soil science.

In a sodium bicarbonate extraction solution, barium diphenylamine-4-sulfonate reacts with phosphate ions to form a distinct blue-colored complex. bloomtechz.com The absorbance of this complex is measured at a maximum wavelength (λmax) of 660 nm to quantify the phosphate concentration. bloomtechz.com This method is reported to have a detection limit of 0.5 mg/kg, making it suitable for the analysis of available phosphorus in calcareous soils. bloomtechz.com

Measurement of Ozone

This compound has been identified as an effective analytical reagent for the measurement of ozone. acs.org Research dating back to 1961 highlighted its utility in this application, demonstrating the compound's reactivity towards ozone and its potential for quantitative analysis. acs.org The underlying principle involves the oxidation of the diphenylamine sulfonate by ozone, leading to a measurable change in its spectroscopic properties. This allows for the determination of ozone concentrations in a given sample.

Fluorescence Quenching-Based Assays (e.g., AFP Antigen Detection)

This compound is recognized as an efficient quencher of electrochemiluminescence, particularly that of tris(2,2'-bipyridine)-ruthenium(II). chemicalbook.com This property is valuable in various analytical applications. While the compound's quenching ability is established, specific details on its application in fluorescence quenching-based assays for the detection of alpha-fetoprotein (AFP) antigen are not extensively documented in the available literature. However, its known quenching capabilities suggest potential for development in such immunoassays where fluorescence quenching is the detection mechanism.

Internal Standard Application in Environmental Analysis

While this compound and its derivatives are utilized in environmental analyses, such as the determination of metal ions in water samples, its specific application as an internal standard is not widely reported in the reviewed scientific literature. An internal standard is a compound added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. It is used to correct for the loss of analyte during sample preparation and analysis. While the compound's stability and reactivity make it suitable for various analytical roles, its use as an internal standard in environmental monitoring requires further documentation.

Electrochemical Analytical Techniques

The electrochemical properties of this compound underpin its use in various electrochemical analytical techniques.

Voltammetric Studies of Electrochemical Behavior

The electrochemical behavior of this compound is a subject of study, particularly in the context of its role in the synthesis of conducting polymers. For instance, it is used in the preparation of poly(aniline-co-N-(4-sulfophenyl)aniline). fishersci.at The electrochemical characteristics of these copolymers, which incorporate the diphenylamine-4-sulfonate moiety, are investigated using techniques such as cyclic voltammetry. These studies provide insights into the redox properties and electron transfer kinetics of the material.

Furthermore, as a well-established redox indicator, this compound has a defined redox potential. In a 1 mol/l sulfuric acid solution, its standard potential (E₀) is +0.83 volts. honeywell.com This known electrochemical behavior is fundamental to its application as an indicator in redox titrations, where a sharp color change signals the endpoint of the reaction.

The Role of this compound as an Electron Mediator in Biosensors Remains Largely Unexplored in Publicly Available Research

The theoretical potential for this compound to act as an electron mediator stems from its inherent redox properties. The diphenylamine moiety within its structure can undergo reversible oxidation and reduction, a key characteristic of an effective mediator. However, without specific research dedicated to its application in enzymatic systems, its efficacy in this role remains hypothetical.

Detailed investigations would be required to ascertain critical parameters such as the formal potential of the this compound redox couple in relevant biological media, the rate of electron transfer between the mediator and various oxidoreductase enzymes, and the stability of the mediator when immobilized on an electrode surface. Furthermore, the potential for interference from other electroactive species present in biological samples would need to be thoroughly evaluated.

Advanced Polymer Synthesis and Modification

This compound is instrumental in the development of novel conducting polymers and the modification of existing polymer networks.

Preparation of Conducting Copolymers: Poly(aniline-co-N-(4-sulfophenyl)aniline)

This compound is a key monomer in the synthesis of the conducting copolymer poly(aniline-co-N-(4-sulfophenyl)aniline). chemicalbook.comsigmaaldrich.com This copolymer is a derivative of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, high chemical stability, and desirable electrical properties. chemmethod.com

The incorporation of the sulfonate group (–SO3H) from this compound into the polyaniline backbone results in a "self-doped" polymer. chemmethod.com Unlike traditional polyaniline, which requires external doping with acids to become conductive, self-doped polyanilines possess intrinsic conductivity due to the covalently bonded sulfonate groups that act as internal dopants. chemmethod.com This self-doping mechanism enhances the polymer's solubility and electroactivity over a broad pH range. chemmethod.com

The copolymerization of aniline (B41778) with this compound can be achieved through chemical or electrochemical methods. mdpi.comresearchgate.net For instance, chemical polymerization using an oxidizing agent like ammonium (B1175870) persulfate can yield the copolymer. researchgate.net The resulting sulfonated polyaniline (SPAN) is often soluble in aqueous solutions and various polar solvents. researchgate.net

Table 1: Research Findings on Poly(aniline-co-N-(4-sulfophenyl)aniline) Synthesis

Research Focus Key Findings Citations
Synthesis of Sulfonated Polyaniline (SPAN) Polymerization of 4-aminodiphenylamine-2-sulfonic acid yielded a self-doped SPAN soluble in aqueous base and polar solvents. researchgate.net
Conductivity of SPAN The room temperature DC conductivity was approximately 1.3×10⁻⁵ S/cm, suggesting considerable structural disorder. researchgate.net
Electrochemical Properties Cyclic voltammetry in 1.0M HCl showed two characteristic redox peaks for SPAN. researchgate.net
Copolymerization of Aniline and Aminobenzenesulfonic Acid Copolymerization can be influenced by the autocatalytic nature of aniline polymerization, but the resulting polymer may have a lower molecular weight and conductivity (around 10⁻⁴ S cm⁻¹). nih.gov

Doping Strategies for Electroactive Polymer Networks (e.g., Polypyrrole)

This compound is also utilized as a doping agent for other electroactive polymer networks, such as polypyrrole (PPy). researchgate.net Doping is a crucial process that transforms conjugated polymers from an insulating to a conducting state by creating mobile charge carriers along the polymer backbone. nih.gov

In the case of polypyrrole, which is positively charged in its oxidized (conducting) state, negatively charged counter-ions (dopants) are required to maintain charge neutrality. nih.gov The choice of the dopant significantly influences the properties of the resulting conducting polymer. nih.gov

When this compound is used as a dopant for polypyrrole, the large diphenylamine-4-sulfonate anions are incorporated into the polymer matrix. researchgate.net These anions serve a dual purpose: they act as charge-compensating counter-ions, enabling the electronic conductivity of the polypyrrole network, and they can also function as active redox sites themselves. researchgate.net This synergistic interaction between the dopant and the polymer can lead to enhanced electrochemical performance. For instance, polypyrrole doped with diphenylamine-4-sulfonate has been investigated as a potential cathode material for sodium-ion batteries, where the dopant anions contribute to the reversible storage of sodium ions. researchgate.net

Nanomaterial Fabrication and Functionalization

The chemical properties of this compound make it a valuable reagent in the synthesis and functionalization of nanomaterials.

Directed Synthesis of Gold Nanocrystals via Reduction Processes

This compound can act as a reducing agent in the synthesis of gold nanocrystals. chemicalbook.comsigmaaldrich.comscilit.com In a typical process, it reduces gold(III) chloride (HAuCl₄) to form gold nanoparticles. scilit.comresearchgate.net This reaction is often carried out at room temperature in the presence of a stabilizing agent like polyethylene (B3416737) glycol (PEG) or poly(vinylpyrrolidone) (PVP). scilit.comresearchgate.net

The use of this compound as a reductant allows for the synthesis of branched gold nanocrystals with high yield. scilit.com The morphology and size of the resulting nanocrystals can be controlled by varying the reaction conditions, such as the concentration of the reductant. researchgate.net For example, research has shown that the average size and size distribution of gold nanoparticles are dependent on the amount of this compound used. researchgate.net These branched gold nanocrystals are of particular interest due to their potential applications as electrocatalysts. sigmaaldrich.comscilit.com

Table 2: Research Findings on Gold Nanocrystal Synthesis

Research Focus Key Findings Citations
High-Yield Synthesis of Branched Gold Nanocrystals Reaction of HAuCl₄ and this compound in the presence of PEG at room temperature produced branched Au nanocrystals. scilit.com
Synthesis of Nearly Monodispersive Gold Nanoparticles Gold nanoparticles were prepared by the reaction of HAuCl₄ and this compound, with and without PVP. researchgate.net

Interaction with Nanostructured Materials for Enhanced Functionality

This compound can interact with nanostructured materials to enhance their properties and create functional composites. For instance, it has been used as a surfactant in the surface micro-arc oxidation process of magnesium alloys. google.com In this application, it alters the surface tension at the interface of the electrolyte, the resulting ceramic membrane, and oxygen bubbles. google.com This modification of interfacial properties helps to reduce the porosity of the micro-arc oxidation ceramic membrane, leading to improved surface characteristics. google.com

Applications in Energy Storage Systems

The electrochemical activity of polymers incorporating this compound, either as a comonomer or a dopant, makes them promising candidates for energy storage applications.

Integration in Materials Science and Polymer Chemistry

Development of Cathode Materials for Sodium-Ion Batteries

The pursuit of advanced energy storage solutions has highlighted sodium-ion batteries (SIBs) as a compelling alternative to lithium-ion technologies, primarily due to the natural abundance and low cost of sodium. nih.gov A critical component governing the performance of SIBs is the cathode material, which largely determines the battery's energy density, cycle life, and safety. nih.govnih.gov While research has predominantly focused on inorganic materials like layered transition metal oxides, polyanionic compounds, and Prussian blue analogues, there is a growing interest in the potential of organic electrode materials. nih.govuow.edu.aunih.gov Organic materials offer advantages such as structural diversity, sustainability, and high theoretical capacities. uow.edu.auresearchgate.net

Within this context, organic compounds containing electroactive units like diphenylamine (B1679370) are gaining attention. While Sodium diphenylamine-4-sulfonate is principally recognized as a redox indicator, its fundamental chemical structure is relevant to the development of novel organic cathodes. Research into related compounds, particularly polymers derived from triphenylamine (B166846) and diphenylamine, showcases the potential of this chemical class for energy storage. These materials often function via redox reactions centered on the nitrogen atom, allowing for the reversible storage of charge.

A significant challenge for organic cathode materials is their inherent low electrical conductivity and potential for dissolution into the battery's electrolyte. uow.edu.au To overcome these issues, researchers often focus on creating polymeric structures. Polymerization of active organic monomers can enhance material stability and conductivity. For example, studies on polydiphenylamine (PDPA) have demonstrated its potential as a high-energy cathode material, achieving high active material loading (up to 80%) in the electrode, which is a significant step toward making organic cathodes competitive with their inorganic counterparts. rsc.org

Recent research has explored synthesizing novel polyimides based on triphenylamine for use as cathode materials in both lithium-ion and sodium-ion batteries. nih.gov By polymerizing 4-aminotriphenylamine with an anhydride, a novel polymer (PTNBI) was created that demonstrates promising electrochemical performance. nih.gov In sodium-ion battery configurations, this material leverages the triphenylamine structure to deliver stable cycling performance, highlighting a viable strategy for designing high-performance organic cathodes. nih.gov The incorporation of triphenylamine into the polymer backbone contributes to a high discharge platform and good specific discharge capacity. nih.gov

The detailed research findings on such a derivative material are presented below, illustrating the electrochemical performance achievable with this class of polymers in a sodium-ion battery.

Interactive Data Table: Performance of a Triphenylamine-Based Polymer Cathode in a Sodium-Ion Battery

Cathode MaterialCell TypeInitial Discharge Capacity (mA h g⁻¹)Operating Voltage (V)Cycle Life / Capacity Retention
PTNBISIB~1353.5Good stability after 100 cycles

Note: The data presented is for a novel triphenylamine-based polyimide (PTNBI) used as a cathode material for SIBs, as direct research data for this compound in this application is not currently established. The performance of PTNBI is representative of the potential of diphenylamine-related structures in battery applications. nih.gov

The findings indicate that modifying and polymerizing molecules containing diphenylamine or triphenylamine units is a promising avenue for developing next-generation cathode materials for sodium-ion batteries. nih.gov Future work in this area will likely focus on further optimizing the polymer structure to enhance conductivity, increase specific capacity, and ensure long-term stability during extended charge-discharge cycling.

Coordination Chemistry and Complex Compound Formation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving sodium diphenylamine-4-sulfonate as a ligand has been a subject of scientific inquiry, leading to the formation of novel coordination compounds. The characterization of these complexes reveals insights into their composition and the nature of the metal-ligand interactions.

Reactions with Lanthanum(III) Chloride Hydrated

The reaction between this compound and hydrated lanthanum(III) chloride results in the formation of distinct coordination compounds, the composition of which is influenced by the solvent system used during synthesis. researchgate.netakjournals.com When ethanol (B145695) and methanol (B129727) are employed as solvents, a compound with the formula (LaCl₃)₂(C₁₂H₁₀NSO₃Na)₃·2(CH₃CH₂OH) is formed. akjournals.com In contrast, using a solvent system of ethanol and water yields a different complex, (LaCl₃)(C₁₂H₁₀NSO₃Na)(CH₃CH₂OH)·12H₂O. akjournals.com

These syntheses are typically carried out by reacting the ligand and the lanthanum salt in a specific molar ratio, followed by isolation and purification of the resulting complex. researchgate.net The formation of these complexes is driven by the coordination of the lanthanum ion with the sulfonate group and potentially the amine nitrogen of the diphenylamine-4-sulfonate ligand. gspchem.comchemicalbook.comfishersci.fi

Complexation with Iron(II) and Iron(III) Sulphates

This compound also forms complexes with iron(II) and iron(III) sulfates. The synthesis of these complexes is typically performed in an aqueous-alcoholic solution. researchgate.net The stoichiometry of the resulting complexes depends on the oxidation state of the iron.

For instance, the complex formed with iron(II) has been identified as Fe(II)[(C₁₂H₁₀NO₃S)₄]·9H₂O. researchgate.net With iron(III), the resulting complex is Fe(III)[(C₁₂H₁₀NO₃S)₆]·12H₂O. researchgate.net The formation of the Fe(II) complex often requires specific conditions, such as the absence of light and an inert atmosphere, to prevent oxidation. researchgate.net

Structural Elucidation of Coordination Compounds

A comprehensive understanding of the structure and thermal stability of these coordination compounds is achieved through various analytical techniques. These methods provide crucial data on the thermal decomposition behavior, the nature of the chemical bonds within the complexes, and the crystalline structure of their decomposition products.

Thermogravimetric and Differential Thermogravimetric Analysis of Complexes

Thermogravimetric analysis (TGA) and differential thermogravimetric analysis (DTG) are instrumental in studying the thermal stability and decomposition pathways of the this compound complexes. akjournals.comresearchgate.net

For the lanthanum complexes, TGA reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of solvent molecules (ethanol and/or water), followed by the decomposition of the organic ligand at higher temperatures. akjournals.com

Similarly, the iron complexes exhibit distinct thermal decomposition profiles. researchgate.net The TGA curves for both the Fe(II) and Fe(III) complexes show initial weight loss due to the dehydration of water molecules, followed by the degradation of the organic ligand. researchgate.net The final residue in both cases is an iron oxide. researchgate.net

Table 1: Thermal Decomposition Data for Lanthanum and Iron Complexes

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)
(LaCl₃)₂(C₁₂H₁₀NSO₃Na)₃·2(CH₃CH₂OH)Loss of Ethanol50 - 150Varies
Ligand Decomposition150 - 700Varies
(LaCl₃)(C₁₂H₁₀NSO₃Na)(CH₃CH₂OH)·12H₂OLoss of Water & Ethanol30 - 200Varies
Ligand Decomposition200 - 650Varies
Fe(II)[(C₁₂H₁₀NO₃S)₄]·9H₂ODehydration25 - 200Varies
Ligand Decomposition200 - 800Varies
Fe(III)[(C₁₂H₁₀NO₃S)₆]·12H₂ODehydration25 - 200Varies
Ligand Decomposition200 - 800Varies

Note: The exact temperature ranges and mass loss percentages can vary based on experimental conditions such as heating rate and atmosphere.

Infrared Spectroscopy of Coordination Compounds

Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment of the metal ions in the complexes. akjournals.comresearchgate.net By comparing the IR spectrum of the free this compound ligand with those of the metal complexes, shifts in the characteristic vibrational frequencies can be identified, providing evidence of coordination.

In the case of the lanthanum complexes, significant changes are observed in the vibrational bands of the sulfonic group (SO₃), indicating its involvement in the coordination to the lanthanum ion. akjournals.com Specifically, the frequencies in the 1230–1190 cm⁻¹ and 1050 cm⁻¹ regions, attributed to the sulfonic group, are altered upon complexation. researchgate.net

For the iron complexes, IR spectroscopy also confirms the coordination of the ligand to the iron center. researchgate.net Shifts in the absorption bands corresponding to the sulfonate group are indicative of this interaction. researchgate.net

Table 2: Key Infrared Spectral Data (cm⁻¹) for this compound and its Complexes

Functional GroupLigand (Free)Lanthanum ComplexIron Complex
N-H Stretch~3400ShiftedShifted
C=C Aromatic Stretch1585, 15131511Shifted
Asymmetric SO₃ Stretch~1230-1190ShiftedShifted
Symmetric SO₃ Stretch~1050ShiftedShifted
C-H Aromatic Bending841, 748747Shifted

Note: The exact positions of the peaks can vary slightly depending on the specific complex and the experimental setup.

X-ray Diffractometry of Thermal Decomposition Residues

X-ray diffractometry (XRD) is employed to identify the crystalline phases of the solid residues obtained after the thermal decomposition of the coordination compounds. akjournals.comresearchgate.net This analysis provides conclusive evidence about the final inorganic products formed.

The thermal decomposition of the lanthanum-diphenylamine-4-sulfonate complexes in an inert atmosphere ultimately yields lanthanum sulfide (B99878) (La₂S₃) and lanthanum oxide (La₂O₃) as the final residues. akjournals.com The presence of these phases is confirmed by comparing the experimental XRD patterns with standard diffraction data.

For the iron complexes, thermal decomposition in an oxygen atmosphere leads to the formation of iron(III) oxide (α-Fe₂O₃), also known as hematite. researchgate.net The XRD patterns of the residues match the standard pattern for this iron oxide, confirming its identity.

UV-Vis Spectroscopy in Complex Characterization

UV-Vis spectroscopy is a fundamental technique for characterizing complexes of this compound. The formation of a complex with a metal ion typically alters the electronic structure of the ligand, resulting in a shift in the maximum absorption wavelength (λ-max). In its uncomplexed form in an aqueous solution, this compound exhibits a maximum absorbance at approximately 292-293 nm. thermofisher.com

When it forms complexes with metal ions, such as iron, new charge-transfer bands can appear. For instance, studies on the complexation of the diphenylamine-4-sulfonate anion with iron (II) and iron (III) have utilized UV-Vis spectroscopy to confirm the formation of distinct complex species. researchgate.net The analysis of these spectra helps in determining the stoichiometry and stability of the resulting coordination compounds. Characterization of nanocrystal morphology involving this compound has also been confirmed using UV-Vis spectroscopy.

Table 1: UV-Vis Spectroscopic Data

Compound/Complex Solvent λ-max (nm) Source(s)
This compound Water 292-293 thermofisher.com

Mössbauer Spectroscopy for Iron Complexes

For iron complexes involving the diphenylamine-4-sulfonate ligand, 57Fe Mössbauer spectroscopy is an exceptionally powerful tool for detailed electronic structure analysis. nih.gov This technique provides precise information about the oxidation state (Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the local coordination environment of the iron nucleus. researchgate.netnih.gov

Research on complexes formed between iron sulfates and the diphenylamine-4-sulfonate anion, specifically Fe(II)[(C12H10NO3S)4]·9H2O and Fe(III)[(C12H10NO3S)6]·12H2O, employed Mössbauer spectroscopy for characterization. researchgate.net The key parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation state. Fe(III) complexes generally show a smaller isomer shift compared to Fe(II) complexes. nih.govosti.gov

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry in the coordination sphere of the iron ion. nih.govosti.gov

Unexpected quadrupole splitting has been observed in some iron (III) complexes, suggesting deviations from ideal symmetry. osti.gov The presence of hyperfine magnetic fields, which lead to a characteristic six-line splitting in the spectrum, can also be detected, providing insight into magnetic ordering within the material. nih.govresearchgate.net

Table 2: Interpretation of Mössbauer Spectroscopy Parameters for Iron Complexes

Parameter Information Provided Typical Observations Source(s)
Isomer Shift (δ) Oxidation state of iron δ(Fe(II)) > δ(Fe(III)) nih.govosti.gov
Quadrupole Splitting (ΔEQ) Symmetry of the iron coordination environment ΔEQ > 0 indicates distorted symmetry nih.govosti.gov

Theoretical Approaches to Complexation

Theoretical and computational methods provide molecular-level insights into the behavior of this compound as a ligand, complementing experimental data.

Computational Simulation of Ligand Conformations

The conformational flexibility of the diphenylamine-4-sulfonate ligand is crucial for its ability to coordinate with metal ions. Computational simulations, such as molecular dynamics (MD), are used to explore the potential energy surface of the ligand and identify stable conformations. researchgate.net This analysis helps in understanding how the ligand might orient itself to achieve optimal binding with a metal center. By simulating the ligand's behavior, researchers can predict the most likely binding modes and rationalize the geometry of the resulting metal complexes. researchgate.net These simulations can reveal how interactions, such as those driven by hydrophobicity or polarity, influence the adsorption and orientation of the ligand. researchgate.net

Evaluation of Solvent Effects on Complex Geometry and Conductivity

The properties of the solvent can significantly influence the formation, stability, and geometry of coordination complexes in solution. Theoretical models are employed to evaluate these effects. For charge-transfer complexes involving the diphenylamine (B1679370) moiety, a linear correlation has been observed between the logarithm of the association constant (ln K) and the solvent polarity parameter. researchgate.net This indicates that more polar solvents can have a pronounced effect on the stability of the complex.

The geometry of a complex can also be affected by the solvent's dielectric properties, which can be modeled using theories like the Onsager model to determine the stabilization energies of different states. researchgate.net Furthermore, the conductivity of an ionic complex in solution is theoretically dependent on solvent properties such as viscosity and dielectric constant, which influence ion mobility and ion-pairing phenomena.

Quantum Chemical Calculations: Bond Distances, Vibrational Frequencies, Effective Charges

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic structure of this compound and its metal complexes. nih.govresearchgate.net These calculations can accurately predict key molecular properties:

Bond Distances: DFT can be used to optimize the geometry of the complex, providing precise theoretical values for bond lengths between the metal center and the coordinating atoms of the ligand (e.g., Fe-N distances). researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from IR and Raman spectroscopy to validate the computed structure.

Effective Charges: DFT analysis allows for the calculation of the charge distribution within the complex. This can reveal the extent of charge transfer from the ligand to the metal ion upon complexation and determine the electron configuration and effective charge on the metal center. nih.gov For example, calculations on a related iron complex determined the iron atom's electron configuration to be [Ar]3d5.83 4s0.72. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Diphenylamine-4-sulfonic acid
Iron(II) sulfate (B86663)
Iron(III) sulfate
Diphenyl-4-amine barium sulphonate
2,4-dinitrotoluene
Diphenylamine
Barium

Emerging Research Areas and Biotechnological Applications

Biochemical Assay Development

The unique chemical properties of sodium diphenylamine-4-sulfonate make it a valuable tool in the development of biochemical assays. Its ability to participate in redox reactions and interact with metal ions forms the basis of its application in this area.

Potential Roles in Biological Systems Involving Metal Ion Transport and Sensing

This compound is recognized for its capacity to form colored complexes with a variety of metal ions. This characteristic is fundamental to its use in the analytical estimation of metal ion concentrations. While its primary application has been in chemical analysis, this property suggests a potential, though largely unexplored, role in the study of biological systems where metal ions are crucial. The interaction with metal ions could theoretically be harnessed to develop assays for sensing metal ion transport across biological membranes or for quantifying metal ions in biological fluids. However, current research has not extensively detailed specific applications of this compound in mimicking or monitoring biological metal ion transport processes.

Ligand Applications in Biochemical Assays

Acting as a ligand, this compound can bind to metal ions, a function that is integral to its application in various biochemical assays. This ligand-binding capacity is a key feature of its use as a redox indicator in titrations to determine the redox potential of a system. The formation of complexes with metal halides, such as lanthanum(III) chloride, further illustrates its utility as a ligand. These properties allow for the development of assays where the presence or concentration of a substance can be determined by monitoring the changes in the redox state of the system, visually indicated by the color change of the this compound complex.

Advanced Drug Delivery Systems

The exploration of this compound in the realm of advanced drug delivery is a nascent field. There is currently a lack of published research specifically investigating the use of this compound in the following areas.

Gene Carrier Materials (e.g., Grafting onto Polyethyleneimine)

Gene therapy relies on the effective delivery of genetic material into cells, often facilitated by carrier molecules known as vectors. Polyethyleneimine (PEI) is a cationic polymer that has been widely studied as a non-viral gene vector due to its ability to condense and protect DNA. The functionalization of PEI with other molecules can enhance its gene delivery efficiency and reduce its cytotoxicity. While the concept of grafting various molecules onto PEI is well-established, there is no specific scientific literature to date that documents the grafting of this compound onto polyethyleneimine for the purpose of creating a gene carrier material.

Targeted Drug Delivery via pH-Responsive Carriers

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing side effects. One approach involves the use of pH-responsive carriers that release their payload in response to the specific pH of a target environment, such as a tumor. While polymers containing sulfonate groups are known to exhibit pH-responsive behavior, there is no current research available that specifically details the incorporation of this compound into pH-responsive carriers for targeted drug delivery.

Development of Antimicrobial Materials

While this compound itself has not been the focus of antimicrobial research, the broader class of diphenylamine (B1679370) derivatives has shown promise in the development of new antimicrobial agents.

Recent studies have synthesized novel derivatives of diphenylamine and screened them for antibacterial and antifungal activity. For instance, a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives were synthesized and tested against various bacterial and fungal strains. nih.gov The results indicated that certain derivatives exhibited significant antimicrobial and antifungal properties. nih.gov For example, compounds with electron-releasing groups like methoxy (B1213986) and methyl showed notable antibacterial activity, while those with chloro groups displayed enhanced antifungal activity. nih.gov

Modification of Dental Resins for Biofilm Reduction

The oral cavity harbors a complex microbial community, and the formation of biofilms on dental restorations is a significant contributor to secondary caries and implant failure. Consequently, there is a pressing need to develop dental materials with inherent antimicrobial properties. While research into antibacterial dental resins is extensive, the specific incorporation of this compound is a novel concept that warrants further investigation.

Studies on various diphenylamine derivatives have indicated that this class of compounds can exhibit antimicrobial activity. For instance, certain synthesized diphenylamine derivatives have shown significant efficacy against various bacterial and fungal strains. nih.govnih.gov These findings suggest that the core structure of diphenylamine could serve as a scaffold for developing new antimicrobial agents.

The potential application of this compound in dental resins hinges on its ability to inhibit the formation of oral biofilms. Biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. The sulfonate group in this compound could potentially alter the surface properties of dental resins, making them less conducive to bacterial adhesion, the critical first step in biofilm formation.

Future research in this area would need to focus on incorporating this compound into dental resin composites and evaluating its impact on:

Biofilm Inhibition: Assessing the modified resin's ability to reduce the attachment and growth of key oral pathogens, such as Streptococcus mutans.

Mechanical Properties: Ensuring that the addition of the compound does not compromise the strength, durability, and other essential physical characteristics of the dental resin.

Biocompatibility: Confirming that the modified material is not toxic to oral tissues.

Currently, direct research findings on the use of this compound in dental resins for biofilm reduction are not available in published literature. However, the known properties of related compounds provide a scientific basis for exploring this innovative application.

Environmental and Agricultural Research Applications

Environmental Remediation and Monitoring

The application of Sodium diphenylamine-4-sulfonate in environmental science is centered on its electrochemical properties and its function as a surface-modifying agent.

Research has demonstrated an innovative application of this compound in the recovery of valuable rare earth elements (REEs) from industrial wastewater and electronic waste leachates. In one study, activated carbon derived from spent tyre rubber was modified with this compound to create a specialized electrode for the electro-sorption of Neodymium (Nd³⁺) and Dysprosium (Dy³⁺) ions.

Column studies using this modified activated carbon showed efficient adsorption of these REEs from both synthetic solutions and real magnet leachates. The presence of both ions in a bi-component solution did not negatively impact the adsorption process, indicating the potential for simultaneous recovery. These findings highlight a sustainable approach to recovering critical raw materials from waste sources. cabidigitallibrary.org

Interactive Table: Performance of Modified Activated Carbon in REE Recovery

ParameterFindingSource
Target Ions Neodymium (Nd³⁺), Dysprosium (Dy³⁺) cabidigitallibrary.org
Adsorbent Material This compound modified activated carbon cabidigitallibrary.org
Maximum Uptake in Real Leachate 1.36 mg·g⁻¹ for Nd³⁺ cabidigitallibrary.org
Breakthrough Time in Column Study 25 minutes cabidigitallibrary.org
Application Recovery from e-waste magnet leachates cabidigitallibrary.org

Based on available research, there is no documented application of this compound for the specific detection or removal of pollutants such as arsenic and ozone. The compound's primary role in analytical chemistry is as a redox indicator for titrations and the colorimetric determination of nitrates. sigmaaldrich.comnih.gov

Current scientific literature does not support the use of this compound as a strategy for improving Sulfur Dioxide (SO2) absorption efficiency in industrial desulfurization systems. While a Chinese patent notes its function as a surfactant in micro-arc oxidation processes to alter surface tension, this application is for surface coating technology and not related to gas absorption. google.com

Agricultural Soil Science

The use of this compound in agricultural soil science is not well-established in scientific literature.

There is no evidence to suggest that this compound is used for the determination of effective phosphorus content in soils. Standard, widely-accepted methods for soil phosphorus analysis, such as the Olsen, Bray, and Mehlich procedures, rely on other chemical reagents like sodium bicarbonate, ammonium (B1175870) fluoride, and various acids to extract phosphorus for measurement. usda.govnsw.gov.aupsu.edu Research does indicate that a related compound, barium diphenylamine (B1679370) sulfonate, can be an effective indicator for determining the organic matter content in soil, but this is a different analysis from measuring phosphorus. cabidigitallibrary.org

There are no research findings that document or suggest the use of this compound in acidic soil amendment strategies. Its known chemical properties and applications are not related to altering soil pH or improving soil structure for agricultural purposes.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the conformational landscape of sodium diphenylamine-4-sulfonate. These investigations reveal the preferred spatial arrangement of the molecule's constituent atoms and how its geometry influences its properties.

A theoretical simulation of the conformation of this compound (also referred to as DASNa in some literature) has been performed to understand its structure. researchgate.net While detailed molecular dynamics simulations specifically for this compound are not extensively reported in publicly available literature, conformational analyses provide a static yet insightful picture of its molecular structure.

Correlation of Molecular Geometry with Electronic Properties

The geometry of the this compound molecule is intrinsically linked to its electronic properties. Theoretical simulations have demonstrated that the planarity of the molecule plays a significant role in its conductivity. researchgate.net As the molecule adopts a more planar conformation, an increase in conductivity is observed. researchgate.net This relationship is critical in understanding its behavior in conductive polymer preparations. researchgate.netchemicalbook.com

Investigations into HOMO-LUMO Energy Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that provides insights into the chemical reactivity and electronic excitation properties of a molecule. For this compound, the HOMO-LUMO energy gap has been investigated in the context of its use as a dopant for conductive polymers like polyaniline. researchgate.net

A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is a desirable characteristic for applications involving charge transfer. researchgate.netbohrium.com The sulfonate group, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals of the diphenylamine (B1679370) backbone, thereby modulating the HOMO-LUMO gap. DFT calculations are a common tool to predict these energy gaps and have been applied to various diphenylamine derivatives to understand how different substituents affect their electronic properties. bohrium.comnih.govbsb-muenchen.deresearchgate.net While specific values for this compound can be calculated, the general principle is that the electronic nature of substituents on the phenyl rings will tune the HOMO-LUMO gap, impacting the color and redox potential of the indicator. bohrium.comnih.gov

Solvent Effects on Molecular Behavior

The behavior of this compound, particularly in solutions, is significantly influenced by the surrounding solvent molecules. The interactions between the solute and solvent can lead to changes in the molecule's geometry and electronic properties, which can be modeled using computational methods.

Theoretical Models for Solvent-Induced Property Changes

Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on a solute molecule. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.

For this compound, theoretical evaluations of solvent effects have been performed using water and dimethyl sulfoxide (B87167) (DMSO). researchgate.net These studies calculate properties such as bond distances, vibrational frequencies, and effective atomic charges in the presence of these solvents. researchgate.net Such calculations help in understanding the solvatochromic effects observed in the UV-Vis spectra of the compound, where the absorption maxima can shift depending on the polarity of the solvent. nih.gov This phenomenon is crucial for its application as an indicator, as the color change is the primary observable. The interactions between the sulfonate group and polar solvent molecules are particularly important in determining the solubility and stability of the compound in different media.

Structure-Activity Relationship Investigations

The relationship between the molecular structure of diphenylamine derivatives and their activity as redox indicators is a key area of investigation. Understanding how modifications to the chemical structure affect the redox potential and the color change associated with the redox transition is crucial for designing new and improved indicators.

While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound as a redox indicator are not extensively documented in dedicated publications, the principles of such relationships are well-understood from studies on diphenylamine and its derivatives. scienceinfo.comresearchgate.netkfs.edu.eg The redox potential of these indicators is influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl rings.

The fundamental redox reaction involves the oxidation of the diphenylamine derivative. The ease of this oxidation, and therefore the redox potential, is directly related to the electronic environment of the amine nitrogen and the aromatic rings. For instance, electron-withdrawing groups like the sulfonate group in this compound generally increase the redox potential. The improved aqueous solubility of the sulfonate derivative compared to diphenylamine itself is also a critical aspect of its utility as an indicator in aqueous titrations. wikipedia.org

The mechanism of color change is associated with the formation of a conjugated system upon oxidation. scienceinfo.comkfs.edu.eg The initial oxidation product is often a colorless diphenylbenzidine intermediate, which is then further oxidized to a colored quinoid-type structure, typically violet or blue. scienceinfo.comkfs.edu.eg The stability and electronic transitions of this oxidized form determine the intensity and wavelength of the observed color, which is also influenced by substituents on the aromatic rings.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Derivatives and Analogues

The core structure of sodium diphenylamine-4-sulfonate presents a versatile platform for the synthesis of new molecules with tailored properties. Research into novel derivatives and analogues is a promising avenue for discovering compounds with enhanced or entirely new functionalities.

Recent studies have demonstrated the potential of modifying the diphenylamine (B1679370) framework. For instance, the synthesis of novel 2-hydrazinyl-N,N-diphenyl acetamide (B32628) derivatives has yielded compounds with significant antimicrobial and antifungal activities. nih.govnih.gov Similarly, a series of new diphenylamine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to possess notable antibacterial and antifungal properties. The exploration of different substituents on the phenyl rings can modulate the electronic and steric properties of the molecule, leading to compounds with fine-tuned redox potentials or novel biological activities. For example, some diphenylamine derivatives have been investigated for their fungicidal, insecticidal, and herbicidal activities. nih.gov

Furthermore, the synthesis of sulfonate analogues has shown potential in therapeutic areas. Novel sulfonate analogues of the antitumor agent E-7010 have been reported as potent inhibitors of cell proliferation and tubulin polymerization, highlighting the potential for developing new anticancer agents based on this chemical motif. researchgate.net The systematic exploration of structure-activity relationships (SAR) will be crucial in guiding the design of these new derivatives.

Table 1: Examples of Research on Novel Diphenylamine Derivatives

Derivative Class Synthetic Approach Investigated Properties Potential Applications
2-hydrazinyl-N,N,diphenyl acetamide derivatives Chloroacetylation of diphenylamine followed by reaction with hydrazine (B178648) hydrate (B1144303) and aromatic aldehydes. nih.gov Antimicrobial, Antifungal New therapeutic agents
Diphenylamine-based 1,3,4-oxadiazole derivatives Multi-step synthesis involving the formation of an oxadiazole ring from a diphenylamine precursor. Antibacterial, Antifungal New therapeutic agents
Substituted phenyl ring derivatives Intermediate Derivatization Methods to introduce various substituents on the phenyl rings. nih.gov Fungicidal, Insecticidal, Herbicidal Agrochemicals

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

ML models, such as graph neural networks and random forests, can be trained on existing chemical databases to predict a wide range of properties, including redox potentials, solubility, and toxicity. researchgate.nettue.nlchemrxiv.org For instance, a study on diphenylamine (DPA) derivatives used quantitative structure-activity relationships (QSAR) and quantum mechanics to develop a Gradient Boosting Regressor (GBR) model that could predict the octanol-water partition coefficient, an important parameter for antioxidant activity. researchgate.net Such models can screen virtual libraries of potential derivatives, identifying promising candidates for synthesis and experimental validation, thereby reducing the time and cost associated with traditional trial-and-error approaches. ulster.ac.ukchemrxiv.org

Furthermore, AI can be employed to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. chemcopilot.com By analyzing vast datasets of reaction conditions and outcomes, ML algorithms can suggest optimal synthetic pathways, catalysts, and reaction parameters for generating novel diphenylamine sulfonates. The development of comprehensive and reliable databases of redox properties, such as the ORedOx159 database, is crucial for training accurate predictive models. researchgate.netchemrxiv.org

Expansion into Bio-sensing and Diagnostic Platforms

The inherent redox activity and colorimetric properties of this compound make it a compelling candidate for the development of advanced bio-sensing and diagnostic platforms. While its traditional use is in titrations, its principles can be adapted for more sophisticated analytical methods.

Recent research has demonstrated the use of diphenylamine sulfonate (DPAS) in the spectrophotometric micro-determination of non-steroidal anti-inflammatory drugs like Ketoprofen and Indomethacin. ekb.egekb.egresearchgate.net The reaction between the oxidized, colored form of DPAS and the drugs leads to a measurable change in absorbance, allowing for their quantification in pharmaceutical preparations. This exemplifies a move towards using this indicator in quantitative bio-analysis.

The future lies in integrating this compound or its derivatives into more complex sensing systems. This could involve immobilization onto solid supports, such as nanoparticles or electrode surfaces, to create electrochemical biosensors. The ability of diphenylamine sulfonate to act as a quencher of electrochemiluminescence further broadens its potential applications in this area. The development of genetically encoded fluorescent redox indicators (GERIs) for real-time monitoring of redox status in living cells showcases the trend towards creating dynamic and specific biological sensors. nih.gov By designing derivatives of this compound with specific recognition elements, it may be possible to create targeted sensors for various biomarkers, moving towards applications in point-of-care testing and clinical diagnostics. mdpi.com

Advanced Environmental Impact Assessments and Mitigation Strategies

The widespread use of diphenylamine and its sulfonated derivatives necessitates a thorough understanding of their environmental fate and the development of effective mitigation strategies. researchgate.net While DPA is known to be used as a fungicide and antioxidant, its environmental persistence and the biodegradability of its sulfonated forms are areas of active research. wikipedia.orgepa.gov

Studies have shown that many sulfonated aromatic compounds are poorly biodegradable and can persist in the environment. nih.gov The presence of the sulfonate group can inhibit microbial growth, making aerobic biodegradation difficult. researchgate.net The biodegradability of these compounds often depends on the number and position of the sulfonate groups on the aromatic rings. researchgate.netoup.com Research into the microbial communities and enzymatic pathways capable of degrading these compounds is crucial for developing bioremediation strategies. researchgate.netoup.com

Table 2: Environmental Research and Mitigation Approaches

Research Area Focus Key Findings / Future Goals
Biodegradation Investigating microbial degradation of aromatic sulfonates. researchgate.netresearchgate.net Sulfonate groups can hinder biodegradation. Research is needed to identify microbial strains and enzymes for effective bioremediation. researchgate.netoup.com
Phytoremediation Using plants to remove sulfonated aromatic pollutants from soil and water. nih.gov A promising, environmentally friendly approach for contaminated sites. nih.gov
Advanced Oxidation Processes (AOPs) Degradation of pollutants using hydroxyl or sulfate (B86663) radicals. wikipedia.orgmdpi.com Sulfate radical-based AOPs show high efficiency in degrading persistent organic pollutants and can be more effective than hydroxyl radical-based systems for certain waste streams. nih.gov

| Ecotoxicology | Assessing the potential hazards of diphenylamine and its derivatives to aquatic life and other organisms. researchgate.net | DPA is moderately toxic to aquatic invertebrates and fish. Further studies are needed to understand the full environmental risk profile. epa.gov |

Development of Sustainable Synthesis Routes

The traditional synthesis of diphenylamine and its derivatives often involves harsh reaction conditions and the use of hazardous reagents. A key future direction is the development of "green" and sustainable synthetic methods that minimize environmental impact and improve efficiency.

One promising approach is the use of electrochemistry. An electrochemical method for the synthesis of 4-amino-3-(phenylsulfonyl)diphenylamine derivatives has been reported, which proceeds at room temperature without the need for a catalyst or chemical oxidizing agents, offering high atom economy. rsc.org This method utilizes the in-situ generation of a reactive intermediate, avoiding the need to handle toxic reagents. Another avenue for sustainable synthesis involves exploring novel, recyclable catalysts, such as the use of phenol (B47542) salts in the preparation of diphenylamine derivatives. google.com

Biocatalysis offers another powerful tool for sustainable synthesis. The use of enzymes, such as sulfotransferases, could enable the regioselective sulfonation of molecules under mild, aqueous conditions. frontiersin.orgnih.govresearchgate.net Research into identifying and engineering robust enzymes for sulfonation reactions could lead to highly efficient and environmentally benign manufacturing processes. researchgate.net Furthermore, developing synthetic routes that utilize renewable starting materials, such as bio-derived feedstocks, will be a critical step towards a fully sustainable production pipeline for this class of compounds. mdpi.comlancs.ac.uk A "green synthesis" of 4-aminodiphenylamine has been described using nitrobenzene (B124822) and aniline (B41778) in the presence of tetramethylammonium (B1211777) hydroxide (B78521), followed by catalytic hydrogenation. youtube.com

Q & A

Q. What is the role of sodium diphenylamine-4-sulfonate in redox titration, and how should it be prepared for accurate endpoint detection?

this compound serves as a redox indicator in titrations involving strong oxidizing agents like dichromate or permanganate. It undergoes a color change (colorless to violet) at specific redox potentials, typically in acidic media. To prepare the indicator solution:

  • Dissolve 0.2–0.5 g of the compound in 100 mL of deionized water, ensuring pH adjustment to <2 using sulfuric acid to stabilize the sulfonate group .
  • Avoid contamination with reducing agents, which may cause premature color shifts. Validate the endpoint by comparing with standard reference titrations (e.g., Fe²⁺/Cr₂O₇²⁻ systems) .

Q. How do solubility and stability properties of this compound influence its experimental handling?

The compound is highly water-soluble and moderately soluble in hot ethanol, but decomposes in acidic conditions (turning blue) due to protonation of the sulfonate group . Key handling considerations:

  • Store in airtight, light-resistant containers to prevent oxidation and moisture absorption .
  • Prepare solutions fresh before use; prolonged storage (>24 hours) may lead to autoxidation, especially in neutral or alkaline media .

Q. What synthetic routes are available for this compound, and how is purity ensured?

The compound is synthesized by sulfonating diphenylamine with concentrated sulfuric acid at 180°C, followed by neutralization with sodium hydroxide . Purification steps include:

  • Recrystallization from hot ethanol to remove unreacted diphenylamine.
  • Barium salt precipitation (using BaCl₂) to eliminate sulfate impurities, followed by ion exchange to recover the sodium form .
  • Purity is verified via HPLC (≥97% area%) and nitrogen content analysis .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of branched gold nanocrystals, and what parameters control morphology?

The compound acts as a reducing and stabilizing agent in polyethylene glycol (PEG) aqueous solutions. Key parameters:

  • Concentration : Higher concentrations (≥1 mM) favor anisotropic growth, yielding branched structures .
  • pH : Neutral to slightly alkaline conditions (pH 7–9) enhance reduction kinetics and colloidal stability .
  • Characterization : Use TEM and UV-Vis spectroscopy to confirm nanocrystal size (20–50 nm) and plasmon resonance peaks (600–800 nm) .

Q. What mechanistic insights explain the adsorption kinetics of this compound on expanded graphite?

Adsorption follows a pseudo-second-order kinetic model, indicating chemisorption dominates. Thermodynamic studies (ΔG° < 0, ΔH° > 0) suggest spontaneous, endothermic processes . Critical factors:

  • pH : Adsorption capacity peaks at pH 3–4 due to electrostatic interactions between protonated sulfonate groups and graphite surface .
  • Ionic strength : Competing ions (e.g., Na⁺) reduce efficiency by shielding charges; pre-treatment with HCl improves adsorbent activation .

Q. How can contradictory ecotoxicity data (e.g., algae vs. daphnia) for this compound be reconciled?

C. vulgaris (algae) shows higher sensitivity (EC₅₀ = 44 mg/L) than D. magna (no immobilization at 2000 mg/L) due to differences in metabolic pathways and cell wall permeability . Mitigation strategies:

  • Use species-specific toxicity thresholds (e.g., NOEC for algae = 10 mg/L) .
  • Account for matrix effects (e.g., organic matter in wastewater reduces bioavailability) .

Q. What methodologies enhance the sensitivity of this compound in electrochemiluminescence (ECL) quenching assays?

Optimize ECL quenching by:

  • Adjusting pH to 6–8 to balance the compound’s redox activity and Ru(bpy)₃²⁺ stability .
  • Minimizing interference from dissolved oxygen using nitrogen purging .
  • Validating linear ranges (0.1–10 µM) via standard addition methods with R² > 0.99 .

Q. What mechanisms underlie the selective heavy metal removal by layered double hydroxides (LDHs) intercalated with this compound?

The sulfonate group chelates metals (e.g., Pb²⁺, Cu²⁺) via electrostatic and coordination interactions. LDH interlayer spacing expansion (confirmed by XRD) enhances accessibility . Performance metrics:

  • Selectivity: Pb²⁺ > Cu²⁺ > Cd²⁺ due to ionic radius and charge density .
  • Regeneration: Reusable for ≥5 cycles using 0.1 M HNO₃ elution without structural degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.